Benzo[B]thiophene-7-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophene-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZDSIXXBVIGCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)N)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzo B Thiophene 7 Carboxamide and Its Analogues
General Synthetic Routes to the Benzo[b]thiophene Core Structure
The assembly of the bicyclic benzo[b]thiophene ring system can be accomplished through a variety of intramolecular cyclization strategies involving suitably substituted benzene (B151609) precursors. chemicalbook.com These methods form the foundation for producing a wide array of substituted benzo[b]thiophenes.
The formation of the thiophene (B33073) ring fused to a benzene ring is typically achieved through cyclization reactions. These strategies differ based on the nature of the bond-forming event and the type of catalyst or reagent employed.
Oxidative cyclization is a classic and effective method for constructing the benzo[b]thiophene skeleton. This approach often involves the formation of a carbon-sulfur bond through an intramolecular reaction facilitated by an oxidizing agent.
One of the most established routes is the oxidative cyclization of o-mercaptocinnamic acids. google.com This method, however, is primarily limited to the preparation of benzo[b]thiophene-2-carboxylates. google.com Another variation involves the oxidative cyclization of α-mercaptocinnamic acid using iodine or potassium ferricyanide (B76249) (K3Fe(CN)6) in an alkaline solution to yield the parent benzo[b]thiophene. chemicalbook.com More recently, a palladium iodide-catalyzed oxidative cyclization of 2-(methylthio)phenylacetylenes has been developed. This process uses molecular oxygen from the air as the terminal oxidant and proceeds through an intramolecular S-5-endo-dig cyclization, followed by demethylation and alkoxycarbonylation to yield benzothiophene-3-carboxylic esters. acs.org
Table 1: Examples of Oxidative Cyclization Reactions for Benzo[b]thiophene Synthesis
| Starting Material | Reagent/Catalyst | Product Type | Reference |
| o-Mercaptocinnamic acids | Oxidizing Agent | Benzo[b]thiophene-2-carboxylates | google.com |
| α-Mercaptocinnamic acid | I₂ or K₃Fe(CN)₆ | Benzo[b]thiophene | chemicalbook.com |
| 2-(Methylthio)phenylacetylenes | PdI₂/KI, O₂ (air) | Benzo[b]thiophene-3-carboxylic esters | acs.org |
| 2-Phenylthioethanol | Pd/Al catalyst | Benzo[b]thiophene | chemicalbook.com |
Acid-catalyzed cyclization reactions provide a direct pathway to the benzo[b]thiophene core by promoting intramolecular electrophilic substitution. These reactions typically utilize strong Brønsted or Lewis acids to facilitate the ring-closing step.
Common starting materials for this approach include 2-phenylthioacetaldehyde dialkyl acetals, which cyclize under acidic conditions to form 2-phenylbenzo[b]thiophenes. google.com Another key strategy is the acid-catalyzed cyclization of arylthiomethyl ketones, although this route is generally limited to the synthesis of 3-alkylbenzo[b]thiophenes. google.com A notable application of this methodology is the intramolecular cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone in polyphosphoric acid, which yields a mixture of 6-methoxy- and 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. google.com The cyclization of arylmercapto acetals can also be achieved using catalysts like Amberlyst A-15 in boiling toluene. chemicalbook.com
Table 2: Overview of Acid-Catalyzed Cyclization for Benzo[b]thiophene Synthesis
| Precursor | Acid Catalyst | Product Type | Reference |
| 2-Phenylthioacetaldehyde dialkyl acetals | Brønsted/Lewis Acid | 2-Phenylbenzo[b]thiophenes | google.com |
| Arylthiomethyl ketones | Brønsted/Lewis Acid | 3-Alkylbenzo[b]thiophenes | google.com |
| Arylmercapto acetals | Amberlyst A-15 | Benzo[b]thiophenes | chemicalbook.com |
| α-(3-Methoxyphenylthio)-4-methoxyacetophenone | Polyphosphoric acid | Substituted 2-arylbenzo[b]thiophenes | google.com |
Electrophilic cyclization has emerged as a powerful and versatile tool for synthesizing multi-substituted benzo[b]thiophenes. This method typically involves the reaction of an o-(1-alkynyl)thioanisole derivative with an electrophile, which triggers an intramolecular cyclization to form the benzo[b]thiophene ring. acs.orgacs.org
A range of electrophiles have been successfully employed, including iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), p-nitrobenzenesulfenyl chloride (p-O₂NC₆H₄SCl), and phenylselenyl chloride (PhSeCl). acs.orgnih.gov The choice of electrophile allows for the direct installation of a functional group (e.g., iodo, bromo, thiomethyl) at the 3-position of the resulting benzo[b]thiophene. For instance, using I₂ leads to 3-iodobenzo[b]thiophenes, which are valuable intermediates for further functionalization via cross-coupling reactions. acs.orgias.ac.in A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has also been used as a sulfur electrophile, enabling the synthesis of 2,3-disubstituted benzo[b]thiophenes with a thiomethyl group at the 3-position under mild conditions. nih.govacs.orgorganic-chemistry.org This strategy is compatible with a wide variety of substituents on the starting alkyne, including aryl, vinyl, and alkyl groups. acs.org
Table 3: Electrophiles Used in the Cyclization of o-(1-Alkynyl)thioanisoles
| Electrophile | Resulting 3-Substituent | Reference |
| Iodine (I₂) | Iodo | acs.orgacs.orgnih.gov |
| Bromine (Br₂) | Bromo | acs.orgnih.gov |
| N-Bromosuccinimide (NBS) | Bromo | acs.orgnih.gov |
| p-Nitrobenzenesulfenyl chloride | Arylthio | acs.orgnih.gov |
| Phenylselenyl chloride (PhSeCl) | Phenylseleno | acs.org |
| Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | Methylthio | nih.govorganic-chemistry.org |
Transition metal catalysis offers highly efficient and regioselective pathways to the benzo[b]thiophene scaffold. researchgate.netkfupm.edu.sa These methods often involve palladium, rhodium, or copper catalysts to facilitate C-S and C-C bond formation through coupling and annulation reactions.
Sonogashira Coupling: The Sonogashira cross-coupling reaction is frequently used as a key step to synthesize the o-(1-alkynyl)thioanisole precursors required for subsequent electrophilic cyclization. acs.orgacs.orgscispace.com This palladium-catalyzed reaction couples a terminal alkyne with an aryl halide (e.g., o-iodothioanisole) to form the crucial C-C bond. acs.org In some protocols, the Sonogashira coupling is followed by a cyclization step in a one-pot or sequential manner to afford the final benzo[b]thiophene product. scispace.comnih.gov
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is primarily used for the further functionalization of pre-formed benzo[b]thiophene skeletons, for example, by coupling 3-iodobenzo[b]thiophenes with various boronic acids to introduce aryl or vinyl groups at the 3-position. nih.govresearchgate.net This demonstrates the synthetic utility of halogenated benzo[b]thiophenes prepared via other cyclization methods. An efficient protocol for the Suzuki coupling of aryl chlorides with thiopheneboronic acids has been developed using aqueous conditions. acs.org
Other Annulation Reactions: A variety of other transition metal-catalyzed annulation reactions have been reported. A rhodium-catalyzed three-component coupling of arylboronic acids, alkynes, and elemental sulfur provides a regioselective route to benzo[b]thiophenes. researchgate.net Copper-catalyzed reactions are also prevalent; for instance, a thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide using a CuI catalyst delivers 2-substituted benzo[b]thiophenes. organic-chemistry.org
Table 4: Examples of Transition Metal-Catalyzed Reactions in Benzo[b]thiophene Synthesis
| Reaction Type | Catalyst System | Starting Materials | Product Feature | Reference |
| Sonogashira Coupling/Cyclization | Pd(II), CuI | 2-Iodothiophenol (B3069315), Phenylacetylene | 2-Substituted | scispace.com |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 3-Iodobenzo[b]thiophenes, Boronic acids | 3-Aryl/vinyl substituted | nih.govresearchgate.net |
| Rh-Catalyzed Annulation | Rh complex | Arylboronic acids, Alkynes, Sulfur | Polysubstituted | researchgate.net |
| Cu-Catalyzed Annulation | CuI, TMEDA | 2-Bromo alkynylbenzenes, Na₂S | 2-Substituted | organic-chemistry.org |
Cascade and domino reactions provide an elegant and atom-economical approach to constructing complex molecules like benzo[b]thiophenes in a single synthetic operation. malayajournal.org These processes involve a sequence of intramolecular and/or intermolecular reactions where the subsequent transformations occur as a consequence of the functionality generated in the previous step.
An example is the generation of arynes in the presence of acyl ketene dithioacetals, which initiates a cascade involving a [3+2] cycloaddition to afford 2,3-disubstituted benzo[b]thiophenes. acs.org Another strategy involves an iodine-catalyzed cascade reaction between substituted thiophenols and alkynes under solvent-free conditions. organic-chemistry.org Palladium-catalyzed cascade reactions have also been developed for preparing 2,3-dihydrobenzo[b]thiophenes, involving oxidative addition, alkene insertion, transmetalation, and reductive elimination. elsevierpure.com Domino protocols have been reported for the synthesis of functionally rich benzo[b]thiophenes, such as 3-amino-2-formyl derivatives, which can serve as building blocks for more complex heterocyclic systems. nih.govresearchgate.netacs.org A unique metal-free cascade sequence involving an interrupted Pummerer reaction of benzothiophene (B83047) S-oxides followed by a researchgate.netresearchgate.net-sigmatropic rearrangement has been used to synthesize C2-functionalized benzo[b]thiophenes. nih.gov
Table 5: Selected Cascade and Domino Reactions for Benzo[b]thiophene Synthesis
| Reaction Type | Key Reagents/Catalysts | Key Transformations | Reference |
| Aryne Cascade | Aryne precursor, Acyl ketene dithioacetal | [3+2] cycloaddition, dealkylative arylation | acs.org |
| Iodine-Catalyzed Cascade | I₂, Thiophenols, Alkynes | C-S bond formation, cyclization | organic-chemistry.org |
| Palladium-Catalyzed Cascade | Pd(0) catalyst | Oxidative addition, alkene insertion, cyclization | elsevierpure.com |
| Domino Protocol | Base (e.g., NaOEt) | Knoevenagel, Michael addition, Thorpe-Ziegler cyclization | malayajournal.org |
| Pummerer Cascade | Benzothiophene S-oxides | Interrupted Pummerer, researchgate.netresearchgate.net-sigmatropic rearrangement | nih.gov |
Direct β-Arylation of Thiophenes and Benzo[b]thiophenes
Direct C-H arylation has emerged as a powerful and efficient method for the synthesis of arylated heteroarenes, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govacs.org In the context of benzo[b]thiophenes, significant progress has been made in the direct arylation of the thiophene ring, particularly at the β-position (C3).
A notable advancement is the development of a room-temperature, regioselective β-arylation of thiophenes and benzo[b]thiophenes using aryl iodides as coupling partners. nih.govacs.org This methodology is distinguished by its operational simplicity, as it does not necessitate the pre-functionalization of either the benzo[b]thiophene core or the aryl coupling partner. nih.gov The reaction is performed under mild conditions, is insensitive to air and moisture, and demonstrates broad functional group tolerance, leading to high yields and, in many cases, complete regioselectivity. nih.govacs.org
The catalytic system typically involves a palladium catalyst. For instance, a palladium catalyst loading as low as 0.5 mol% can be effective when the reaction is conducted at 50 °C. acs.org Mechanistic studies, including kinetic isotope effect experiments, suggest that this transformation proceeds through a concerted carbopalladation across the thiophene double bond, followed by a base-assisted anti-elimination.
While this method primarily focuses on the functionalization of the thiophene moiety of the benzo[b]thiophene system, it represents a key strategy in the broader field of direct C-H functionalization of this heterocyclic scaffold. The principles of catalyst design and reaction optimization from these studies can inform strategies for targeting other positions on the benzo[b]thiophene nucleus.
Introduction of the Carboxamide Functionality at the Benzo[b]thiophene Moiety
The carboxamide group is a critical functional moiety in many biologically active molecules. Its introduction onto the benzo[b]thiophene scaffold can be achieved through several reliable synthetic methods, primarily involving the conversion of a carboxylic acid precursor.
Amidation of Benzo[b]thiophene Carboxylic Acid Derivatives
A common and direct route to benzo[b]thiophene carboxamides is the amidation of the corresponding benzo[b]thiophene carboxylic acid. This transformation is typically facilitated by the use of coupling agents that activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. chemistrysteps.com
Commonly employed coupling agents for this purpose include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). chemistrysteps.comtandfonline.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the desired amide, with the urea byproduct being easily removed. The reaction generally proceeds at room temperature with good yields. chemistrysteps.com The primary functions of the coupling agent are to deprotonate the carboxylic acid and to convert the hydroxyl group into a good leaving group, thus facilitating the reaction with the amine. chemistrysteps.com
Another approach involves the conversion of the benzo[b]thiophene carboxylic acid into a more reactive derivative, such as an acid chloride. This can be achieved using reagents like thionyl chloride or oxalyl chloride. The resulting benzo[b]thiophene acyl chloride is then reacted with the desired amine to furnish the carboxamide. This method is often used in the synthesis of various substituted benzo[b]thiophene carboxamides. tandfonline.comuow.edu.au
Strategic Coupling Reactions for Carboxamide Formation
Beyond the direct amidation of carboxylic acids, other strategic coupling reactions can be employed to form the carboxamide functionality on a benzo[b]thiophene ring. One such strategy involves the use of pre-functionalized benzo[b]thiophenes, for example, those bearing a halogen atom.
Palladium-catalyzed aminocarbonylation is a powerful technique for the synthesis of amides from aryl halides. This reaction introduces both a carbonyl group and an amine in a single step, using carbon monoxide as the carbonyl source. While not explicitly detailed for the 7-position of benzo[b]thiophene in the provided context, this methodology is a well-established tool in organic synthesis for the formation of carboxamides on aromatic and heteroaromatic rings.
The general approach for synthesizing amides via direct coupling of alkali metal carboxylate salts with amines has also been described. This method utilizes a coupling agent like HBTU in the presence of a base and is particularly useful for carboxylic acids that are unstable or difficult to handle. nih.gov
Specific Approaches for Benzo[b]thiophene-7-carboxamide Synthesis
The synthesis of this compound specifically requires methods that can selectively introduce the carboxamide functionality at the 7-position of the benzo[b]thiophene nucleus.
Utilization of Benzo[b]thiophene-7-carboxylic Acid Precursors
The most direct and logical approach to the synthesis of this compound is through the amidation of its corresponding carboxylic acid, benzo[b]thiophene-7-carboxylic acid. This precursor serves as a key intermediate in the synthesis of the target molecule.
The general amidation methods described in section 2.2.1 are directly applicable here. The process would involve the activation of benzo[b]thiophene-7-carboxylic acid with a suitable coupling agent, followed by the reaction with ammonia or an ammonia equivalent to yield this compound. The choice of coupling reagent and reaction conditions would be crucial to ensure high conversion and purity of the final product.
Positional Selectivity in Functionalization
Achieving positional selectivity, particularly at the C7 position of the benzo[b]thiophene ring, is a key challenge in the synthesis of this compound. The reactivity of the benzo[b]thiophene system is not uniform, with the thiophene ring (positions 2 and 3) generally being more susceptible to electrophilic attack than the benzene ring.
Strategies to achieve functionalization at the 7-position often rely on directed metalation reactions or the use of starting materials that are already functionalized at or near the desired position. An efficient synthesis of 3-halo-7-oxygen-functionalized benzo[b]thiophenes has been developed from N,N-diethyl O-3-halophenylcarbamates. This method utilizes an ortho-lithiation reaction, which directs functionalization to the position adjacent to the carbamate group, leading to a 2-sulfanylphenol derivative. Subsequent electrophilic cyclization and further functionalization provide access to a variety of 2,3,7-regioselectively functionalized benzo[b]thiophenes. researchgate.net This approach highlights the power of directing groups in controlling the regiochemical outcome of reactions on the benzene portion of the benzo[b]thiophene core.
While direct C-H functionalization of the 7-position is challenging, the development of novel catalytic systems with unique selectivities remains an active area of research. The ability to modulate the cooperativity in bimetallic catalysts, for instance, has been shown to direct site selectivity in the arylation of other heterocyclic systems, offering a potential future avenue for targeting the C7 position of benzo[b]thiophene. nih.gov
Modular Synthetic Design for Benzo[b]thiophene Analogues
A modular synthetic design offers a powerful strategy for the construction of benzo[b]thiophene analogues, including this compound. This approach allows for the systematic variation of substituents on the benzo[b]thiophene scaffold, enabling the exploration of structure-activity relationships for various applications. The core principle of a modular design is the assembly of the target molecule from distinct building blocks, where each module can be independently synthesized and modified.
One conceptual modular approach to this compound and its analogues is centered around the construction of a functionalized benzene ring that is then used to form the thiophene ring. This strategy allows for the introduction of the critical carboxamide functionality, or a precursor, at the desired position early in the synthetic sequence.
A key aspect of this modular design is the ability to tune the electronic properties and solid-state assembly of the resulting benzo[b]thiophene derivatives by modifying the functional groups on the scaffold. This versatility is crucial for applications in areas such as organic electronics, where the molecular organization and orbital energy levels directly impact device performance.
A hypothetical modular synthesis could commence with a suitably substituted benzene derivative as the foundational module. For the synthesis of this compound, a starting material such as 2-bromo-3-methylbenzoic acid could be envisioned. This module contains the precursor to the 7-carboxamide group and a methyl group that can be functionalized to build the thiophene ring.
The subsequent steps would involve the introduction of the sulfur atom and the formation of the fused thiophene ring. This can be achieved through various methods, including the reaction with a sulfur source followed by cyclization. The modularity of this approach lies in the ability to use different substituted benzene precursors to generate a library of analogues with diverse functionalities at various positions.
For instance, by starting with different halogenated and substituted benzoic acids, a range of this compound analogues can be synthesized. This allows for a systematic investigation of how different substituents at other positions on the benzene ring influence the properties of the final compound.
The following table outlines a conceptual modular synthetic route, highlighting the key transformations and the points of modularity.
| Step | Reaction | Description | Point of Modularity |
| 1 | Halogenation/Functionalization of Benzene Derivative | Introduction of functional groups onto the starting benzene ring. | Choice of starting benzene derivative allows for variation of substituents on the final benzo[b]thiophene ring. |
| 2 | Introduction of Sulfur | Reaction with a sulfur-containing reagent to introduce the sulfur atom necessary for the thiophene ring. | Different sulfur reagents and reaction conditions can be employed. |
| 3 | Cyclization | Formation of the fused thiophene ring to yield the benzo[b]thiophene core. | Various cyclization strategies can be utilized, depending on the specific substrates. |
| 4 | Amide Formation | Conversion of the carboxylic acid group at the 7-position to the desired carboxamide. | A wide range of amines can be used to generate a library of N-substituted benzo[b]thiophene-7-carboxamides. |
This modular approach provides a flexible and efficient pathway to a diverse range of this compound analogues, facilitating the exploration of their chemical and physical properties for various scientific and technological applications.
Advanced Spectroscopic and Structural Characterization of Benzo B Thiophene 7 Carboxamide
Spectroscopic Confirmation Techniques
Spectroscopy is fundamental to confirming the molecular structure, identifying functional groups, and determining the molecular weight of Benzo[b]thiophene-7-carboxamide.
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. The analysis begins with the known spectrum of the parent benzo[b]thiophene system.
The ¹H and ¹³C NMR spectra for the unsubstituted benzo[b]thiophene provide baseline chemical shifts for the core structure. tcichemicals.comchemicalbook.com The introduction of a carboxamide (-CONH₂) group at the C-7 position is predicted to significantly influence the electronic environment of the adjacent protons and carbons. The carboxamide group acts as an electron-withdrawing group, which will deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).
¹H NMR Analysis: The protons on the benzene (B151609) ring (H-4, H-5, H-6) and the thiophene (B33073) ring (H-2, H-3) are expected to exhibit distinct signals. The H-6 and H-5 protons would be the most affected by the C-7 substituent. The two protons of the primary amide (-NH₂) would typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
¹³C NMR Analysis: The carbon spectrum would be distinguished by the signal from the carbonyl carbon (C=O) of the amide group, which is expected in the range of 160-170 ppm. nih.gov The C-7 carbon, directly attached to the substituent, would also experience a significant downfield shift. APT (Attached Proton Test) or similar experiments would be used to differentiate between methine (CH) and quaternary carbons.
Table 1: Experimental NMR Data for Benzo[b]thiophene and Predicted Shifts for this compound in CDCl₃ Predicted shifts are estimates based on substituent effects and data from analogues.
| Nucleus | Position | Benzo[b]thiophene Shift (ppm) tcichemicals.comchemicalbook.com | Predicted this compound Shift (ppm) | Expected Multiplicity |
|---|---|---|---|---|
| ¹H | H-2 | 7.44 | ~7.5-7.6 | d |
| ¹H | H-3 | 7.34 | ~7.4-7.5 | d |
| ¹H | H-4 | 7.88 | ~7.9-8.1 | d |
| ¹H | H-5 | 7.36 | ~7.5-7.7 | t |
| ¹H | H-6 | 7.33 | ~8.0-8.2 | d |
| ¹H | -NH₂ | N/A | ~5.5-7.5 | br s |
| ¹³C | C-2 | 124.3 | ~125-127 | CH |
| ¹³C | C-3 | 122.5 | ~123-124 | CH |
| ¹³C | C-3a | 139.6 | ~140 | C |
| ¹³C | C-4 | 124.4 | ~125-126 | CH |
| ¹³C | C-5 | 124.3 | ~125-127 | CH |
| ¹³C | C-6 | 123.5 | ~128-130 | CH |
| ¹³C | C-7 | 121.7 | ~130-135 | C |
| ¹³C | C-7a | 140.0 | ~141 | C |
| ¹³C | C=O | N/A | ~165-170 | C |
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the IR spectrum would be dominated by vibrations from the amide and the aromatic system. Data from related thiophene carboxylic acids and carboxamides confirm the expected absorption regions. researchgate.netiosrjournals.org
The most telling signals would be:
N-H Stretching: The primary amide (-NH₂) group will show two distinct stretching bands in the region of 3400-3100 cm⁻¹, corresponding to the asymmetric and symmetric stretches.
C=O Stretching (Amide I): A strong, sharp absorption band, known as the Amide I band, is expected between 1680 and 1630 cm⁻¹.
N-H Bending (Amide II): Another characteristic band for amides, the Amide II band, appears around 1640-1550 cm⁻¹ due to N-H bending.
Aromatic C-H and C=C Stretching: The benzothiophene (B83047) core will produce signals from C-H stretching just above 3000 cm⁻¹ and C=C ring stretching in the 1600-1450 cm⁻¹ region.
C-S Stretching: The vibration of the carbon-sulfur bond in the thiophene ring typically appears as a weaker band in the 850-600 cm⁻¹ range. iosrjournals.org
Table 2: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Asymmetric & Symmetric Stretch | Primary Amide | 3400 - 3100 | Medium |
| Aromatic C-H Stretch | Aryl | 3100 - 3000 | Medium-Weak |
| C=O Stretch (Amide I) | Carboxamide | 1680 - 1630 | Strong |
| N-H Bend (Amide II) | Primary Amide | 1640 - 1550 | Medium-Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Weak |
| C-S Stretch | Thiophene Ring | 850 - 600 | Weak |
Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of this compound. High-resolution techniques like ESI-HRMS (Electrospray Ionization-High Resolution Mass Spectrometry) would provide a highly accurate mass measurement, confirming the molecular formula C₉H₇NOS.
The molecular weight of this compound is 177.22 g/mol . nih.gov In ESI+ mode, the primary ion observed would be the protonated molecule, [M+H]⁺, with an m/z of approximately 178.03.
The fragmentation pattern provides structural information. Key fragmentation pathways for this compound would likely involve the loss of the amide group or its components. The mass spectrum for the isomeric Benzo[b]thiophene-2-carboxamide (B1267583) shows a base peak at m/z 177 (the molecular ion) and a significant peak at m/z 161, corresponding to the loss of the NH₂ radical. nist.gov Another major fragment appears at m/z 133, resulting from the subsequent loss of carbon monoxide (CO). nist.gov A similar pattern would be expected for the 7-carboxamide isomer.
Table 3: Predicted Mass Spectrometry Data for this compound (C₉H₇NOS)
| Analysis | Expected Value |
|---|---|
| Molecular Formula | C₉H₇NOS |
| Molecular Weight | 177.22 |
| Monoisotopic Mass [M] | 177.0248 |
| [M+H]⁺ (ESI-HRMS) | 178.0321 |
| Major Fragment 1: [M-NH₂]⁺ | ~161 |
| Major Fragment 2: [M-CONH₂]⁺ | ~133 |
Solid-State Structural Analysis
While spectroscopic methods define molecular connectivity, solid-state analysis reveals how molecules are arranged in three-dimensional space, which is governed by subtle intermolecular forces.
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound itself is not publicly documented, analysis of related structures, such as N-phenylbenzo[b]thiophene-2-carboxamide derivatives, provides a clear picture of the expected geometry. researchgate.net
These studies would confirm:
Planarity: The benzo[b]thiophene ring system is largely planar.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the hybridizations and electronic nature of the fused ring system. For example, the C-S bond lengths would be intermediate between a single and double bond, reflecting the aromaticity of the thiophene ring.
Conformation: The orientation of the carboxamide group relative to the aromatic ring. There is typically a small torsion angle between the plane of the amide and the plane of the ring system.
The crystal packing of this compound would be dictated by a combination of strong hydrogen bonds and weaker π-π stacking interactions. These non-covalent forces are crucial in directing the self-assembly of the molecules into a stable, ordered lattice. rsc.org
Hydrogen Bonding: The primary amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). This functionality would lead to the formation of robust supramolecular synthons. A common motif for primary amides is the R²₂(8) ring, where two molecules form a centrosymmetric dimer through a pair of N-H···O hydrogen bonds. These dimers can then act as building blocks for the extended crystal lattice.
Computational Chemistry and Molecular Modeling of Benzo B Thiophene 7 Carboxamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is particularly effective for evaluating the structural and electronic properties of π-conjugated systems like benzo[b]thiophene derivatives. nih.gov DFT calculations provide a theoretical framework for understanding the geometry, stability, and reactivity of these compounds.
A fundamental application of DFT is the determination of a molecule's optimized geometry, which corresponds to its most stable three-dimensional arrangement of atoms. This process involves finding the minimum energy conformation on the potential energy surface. For benzo[b]thiophene-based ligands, DFT calculations at levels such as B3LYP with a 6-31G++(d,p) basis set are used to replicate and confirm the molecular structure and geometry. researchgate.net
From these optimized structures, key geometrical parameters like bond lengths and dihedral angles can be precisely determined. researchgate.net The total energy of the system is also calculated, which provides a measure of the molecule's stability. nih.govresearchgate.net For instance, studies on related polythiophenes have shown how substitutions on the core structure lead to changes in the total energy, indicating shifts in stability. nih.gov This analysis is crucial for understanding the conformational preferences and the energetic landscape of Benzo[b]thiophene-7-carboxamide.
Frontier Molecular Orbital (FMO) analysis involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap (Eg) between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. nih.govresearchgate.net
DFT calculations are employed to compute the energies of these orbitals and map their electron density distributions. researchgate.netresearchgate.net For example, in a study of a 3-chloro-N'-(4-(diethylamino)-2-hydroxybenzylidene)-benzo[b]thiophene-2-carbohydrazide, HOMO and LUMO analysis was used to understand the charge transfer interface within the structure. researchgate.net A small HOMO-LUMO gap generally implies a molecule is more reactive and can be more easily polarized. This analysis is vital for predicting the chemical behavior of this compound and its potential as an electronic material or a bioactive agent. nih.govresearchgate.net
| Computational Parameter | Significance | Typical Focus of Study |
| HOMO Energy | Electron-donating ability | Characterizes potential for charge transfer to an acceptor |
| LUMO Energy | Electron-accepting ability | Characterizes susceptibility to nucleophilic attack |
| HOMO-LUMO Gap (Eg) | Chemical reactivity, stability | A smaller gap suggests higher reactivity and polarizability |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand, such as this compound, to a biological target. nih.govresearchgate.net
Molecular docking simulations are widely used to analyze the binding modes and affinities of benzo[b]thiophene derivatives with various protein targets. nih.govnih.gov The output of a docking study includes a binding affinity score, often expressed in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. nih.gov
For example, derivatives of benzo[b]thiophene-2-carboxamide (B1267583) have been docked against the STING (stimulator of interferon genes) protein to predict their binding interactions. nih.gov In other research, 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives were docked into the active sites of targets relevant to colorectal cancer, such as PDK-1 and LDHA, to elucidate their mechanism of action. nih.govacs.org Similarly, thiophene-2-carboxamide derivatives were evaluated against protein tyrosine phosphatase 1B (PTP1B), an oncogene, with docking studies revealing key interactions at the active site. researchgate.net These studies demonstrate the utility of docking in identifying potential therapeutic targets and explaining the structure-activity relationships of benzo[b]thiophene compounds.
| Benzo[b]thiophene Derivative Class | Protein Target | Research Focus |
| Benzo[b]thiophene-2-carboxamides | STING Protein | Agonist activity for innate immune response nih.gov |
| 4,5,6,7-Tetrahydrobenzo[b]thiophenes | PDK-1, LDHA, Tubulin | Anticancer agents for colorectal cancer nih.govacs.org |
| Benzo[b]thiophene-2-carboxamides | Opioid Receptors | Development of novel analgesics nih.gov |
| Thiophene-2-carboxamides | Protein Tyrosine Phosphatase 1B (PTP1B) | Cancer therapy researchgate.net |
| Benzothiophene-3-carboxamides | Aurora Kinases A and B | Kinase inhibition for cancer treatment nih.gov |
A critical aspect of molecular docking analysis is the detailed characterization of the intermolecular forces that stabilize the ligand-receptor complex. These interactions are fundamental to molecular recognition and binding affinity.
Electrostatic Interactions: These include hydrogen bonds and charge-based interactions. In a proposed binding mode for a benzo[b]thiophene-2-carboxamide derivative with the STING protein, two canonical hydrogen bonds were identified as key stabilizing forces. nih.gov Electrostatic effects are considered dominant in dictating the trends in interaction energies. ed.ac.uk
Aromatic Stacking: These non-covalent interactions, also known as π-π stacking, occur between aromatic rings. They are crucial for the binding of ligands to proteins, particularly when aromatic amino acid residues are present in the binding site. researchgate.netmdpi.com The interaction can be face-to-face or offset, with the latter often being more favorable energetically. researchgate.net Docking studies on benzo[b]thiophene-2-carboxamide derivatives have shown π-π stacking and π-cation interactions contributing significantly to the binding with the target protein. nih.gov The strength and geometry of these stacking interactions are heavily influenced by the electrostatic properties of the interacting rings. ed.ac.uknih.gov
Molecular docking requires a three-dimensional structure of the target protein. While experimentally determined structures from sources like the Protein Data Bank (PDB) are preferred, they are not always available. In such cases, homology modeling provides a powerful alternative. nih.gov
Homology modeling, also known as comparative modeling, constructs a 3D model of a target protein using its amino acid sequence and an experimentally determined structure of a related homologous protein as a template. nih.gov This technique was successfully used to build a model of the Mycobacterium tuberculosis cytochrome bc1 complex (QcrB) when no crystal structure was available. The resulting homology model was then validated and used for docking simulations to study the binding of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) inhibitors. nih.gov This approach allows for structure-based drug design to proceed even in the absence of an experimental receptor structure, making it a vital tool for investigating the interactions of ligands like this compound with novel or uncharacterized biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
While specific binary QSAR models for this compound are not extensively documented in publicly available research, the methodology for developing such models is well-established and has been applied to broader classes of anticancer agents. nih.gov A binary QSAR model simplifies the activity prediction to a binary classification (e.g., active or inactive), which can be particularly useful in the initial stages of drug discovery for screening large compound libraries. nih.gov
The development of a binary QSAR model for a series of compounds, including benzo[b]thiophene derivatives, would typically involve the following steps:
Data Set Compilation : A dataset of compounds with known biological activity (e.g., inhibitory concentrations) is collected.
Descriptor Calculation : Various molecular descriptors (e.g., physicochemical, topological, and electronic) are calculated for each compound in the dataset.
Binary Transformation : The continuous activity data is transformed into a binary format (e.g., compounds with activity above a certain threshold are classified as 'active' (1), and those below are 'inactive' (0)).
Model Building : A classification model is built using machine learning algorithms such as logistic regression, support vector machines, or k-nearest neighbors.
Validation : The predictive power of the model is assessed using internal and external validation techniques.
A study on a diverse set of 166 anticancer agents demonstrated that a simple binary QSAR model could be successfully derived to distinguish between active and inactive compounds. nih.gov This model, based on the transformation of tumor cell growth inhibitory activities into a binary format, proved potentially useful for identifying active compounds from large libraries for high-throughput screening. nih.gov
| QSAR Model Development Step | Description | Relevant Findings for Anticancer Agents |
| Data Set | A collection of 166 diverse anticancer agents from the NCI anticancer screening program. nih.gov | The tumor cell growth inhibitory activities in different subpanels of tumor cells were found to be highly inter-correlated. nih.gov |
| Key Descriptor | Logarithm of molecular weight (log MW). nih.gov | Increased molecular weight was identified as an important contributor to tumor cell growth inhibitory activities. nih.gov |
| Model Type | Binary QSAR model. nih.gov | The model was developed by transforming the continuous activity data (log 1/GI50) into a binary format (active/inactive). nih.gov |
| Application | To identify active compounds from a large compound library for inclusion in high-throughput screening. nih.gov | The developed model can be tested with new data to predict the activity of novel compounds. nih.gov |
QSAR studies on various benzo[b]thiophene derivatives have successfully correlated specific structural features with their predicted biological effects, offering valuable guidance for the design of new analogs with enhanced activities.
For instance, QSAR studies on benzo[b]thiophene derivatives as inhibitors of Plasmodium falciparum N-myristoyltransferase (PfNMT) revealed that polar interactions, including electrostatic and hydrogen-bonding properties, are the primary molecular features influencing inhibitory activity and selectivity. nih.gov The models developed in this study, including hologram QSAR (HQSAR), comparative molecular field analysis (CoMFA), and comparative molecular similarity index analysis (CoMSIA), demonstrated good internal consistency and predictive ability. nih.gov
Similarly, a QSAR study on novel benzothiophene (B83047) derivatives as potent anticancer agents highlighted the importance of steric and electrostatic interactions, as well as electro-topological parameters, for their activity. oalib.comresearchgate.net The best model, derived using Multiple Regression, showed a high correlation coefficient (r² value = 0.9412), indicating a strong relationship between the selected descriptors and the anticancer activity. researchgate.net
| Biological Target/Activity | Key Structural Features/Descriptors | QSAR Model Insights |
| Anticancer Activity | Steric interactions, electrostatic interactions, electro-topological parameters. oalib.comresearchgate.net | The model indicated that specific steric and electronic properties are crucial for the anticancer potency of benzothiophene derivatives. oalib.comresearchgate.net |
| P. falciparum NMT Inhibition | Polar interactions (electrostatic and hydrogen-bonding). nih.gov | The study identified that enhancing polar interactions could lead to the design of more potent and selective PfNMT inhibitors. nih.gov |
| HCV NS5B Polymerase Inhibition | Indispensable structural requirements were identified through 2D/3D-QSAR models. chem-soc.si | The models, validated by full cross-validation and external test set prediction, can be used to guide modifications for improved anti-HCV activity. chem-soc.si |
| Radical Scavenging Activity | RDF descriptors (related to electronegative atoms) and 2D-autocorrelation descriptors (related to polarizable and electronegative atom pairs). ipb.pt | The presence of electronegative and polarizable atoms is believed to facilitate hydrogen radical abstraction, thereby increasing the radical scavenging activity. ipb.pt |
Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics
Molecular dynamics (MD) simulations provide a powerful tool to investigate the dynamic behavior of molecules over time, offering insights into conformational changes and the energetics of ligand-protein binding.
For benzo[b]thiophene-containing derivatives, MD simulations have been employed to understand their interaction with biological targets. In a study of these derivatives as selective estrogen receptor downregulators (SERDs), MD simulations were used to investigate the detailed binding mode within the estrogen alpha receptor (ERα). nih.gov The results indicated that the stability of the ligand-binding domain was crucially dependent on interactions with key residues such as ARG394, GLU353, PHE404, and ILE424. nih.gov The binding affinity was found to be significantly influenced by hydrophobic, electrostatic, and Van der Waals interactions. nih.gov
Another study focusing on benzo[b]thiophene-2-carboxamide derivatives as modulators of amyloid-beta (Aβ42) aggregation used computational modeling to explore the binding site location on Aβ42 fibrils. nih.gov The modeling suggested that substitutions on the phenyl ring play a critical role in orienting the bicyclic benzo[b]thiophene ring, which in turn appears to modulate their ability to influence Aβ42 aggregation. nih.gov
| System Studied | Key Findings from Molecular Dynamics | Implications for Drug Design |
| Benzo[b]thiophene-containing SERDs with ERα | The stability of the ligand-receptor complex is maintained by interactions with key residues ARG394, GLU353, PHE404, and ILE424. nih.gov | The design of new SERDs should aim to optimize hydrophobic, electrostatic, and Van der Waals interactions with these key residues to enhance binding affinity. nih.gov |
| Benzo[b]thiophene-2-carboxamide derivatives with Aβ42 fibrils | Substitutions on the phenyl ring influence the orientation of the benzo[b]thiophene core, which is crucial for modulating Aβ42 aggregation. nih.gov | The findings suggest that targeted modifications to the phenyl ring can be used to fine-tune the activity of these compounds as modulators of amyloid aggregation. nih.gov |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives with RhoA/ROCK pathway | Molecular docking analysis revealed a binding pattern for a potent derivative (b19) that was different from a known covalent inhibitor of RhoA. nih.gov | This provides a basis for developing new anticancer agents with a novel mechanism of action targeting the RhoA/ROCK pathway. nih.gov |
Investigation of Biological Activities and Molecular Mechanisms of Benzo B Thiophene Carboxamides and Analogues
Research on Amyloid-beta (Aβ42) Self-Assembly Modulation by Benzo[b]thiophene Derivatives
The aggregation of the amyloid-beta peptide (Aβ42) is a central event in the pathogenesis of Alzheimer's disease. nih.govmdpi.com Research has shown that certain N-phenylbenzo[b]thiophene-2-carboxamide derivatives can modulate the self-assembly process of Aβ42, demonstrating the potential to act as either inhibitors or promoters of aggregation depending on their chemical structure. nih.govresearchgate.netnih.gov This dual activity makes them valuable as pharmacological tools for studying the mechanisms of amyloid formation. nih.govresearchgate.netnih.gov
Computational modeling studies have provided insights into the interaction between benzo[b]thiophene derivatives and Aβ42. These studies suggest that compounds such as N-phenylbenzo[b]thiophene-2-carboxamide can interact with Aβ42 oligomers and pentamers, indicating a potential to modulate the early stages of the aggregation cascade. nih.gov The binding of these small molecules can alter the self-assembly pathways of Aβ42. nih.gov Further biophysical assays, like the 8-anilino-1-naphthalenesulfonic acid (ANS) dye binding assay, have shown that these compounds can expose the hydrophobic surfaces of Aβ42 to the solvent, which is a key step in promoting self-assembly and fibrillogenesis. nih.gov
The influence of benzo[b]thiophene derivatives on the formation of Aβ42 fibrils is highly dependent on the substituents on the N-phenyl ring. nih.govresearchgate.netnih.gov
Inhibition of Fibrillogenesis : Derivatives that possess a methoxyphenol group have been shown to inhibit the aggregation of Aβ42 in a concentration-dependent manner. For instance, certain N-(methoxyphenyl)benzo[b]thiophene-2-carboxamides demonstrated significant inhibition in thioflavin-T (ThT) fluorescence assays. nih.govresearchgate.netnih.gov These compounds are believed to bind to prefibrillar aggregates, stabilizing their assembly and preventing their progression into more toxic species. nih.gov
Promotion of Fibrillogenesis : Conversely, derivatives containing a 4-methoxyphenyl (B3050149) or an unsubstituted N-phenyl ring can significantly accelerate Aβ42 fibrillogenesis. nih.govresearchgate.netnih.govnih.gov N-phenylbenzo[b]thiophene-2-carboxamide (7b) was found to increase the rate of fibril formation by 2.9- to 4.3-fold across various concentrations. nih.gov Electron microscopy studies have confirmed that in the presence of these promoter compounds, Aβ42 rapidly forms long, elongated fibril structures. researchgate.netnih.govnih.gov
Interestingly, compounds that promote the formation of these mature fibrils have also been shown to mitigate Aβ42-induced cytotoxicity in hippocampal neuronal cells. nih.govnih.gov This suggests that accelerating the conversion of soluble, toxic oligomers into more stable, less toxic fibrillar aggregates could be a viable therapeutic strategy. nih.gov
Table 1: Modulation of Aβ42 Aggregation by Benzo[b]thiophene-2-Carboxamide (B1267583) Derivatives
| Compound Type | Substituent | Effect on Aβ42 Fibrillogenesis | Reference |
|---|---|---|---|
| N-phenylbenzo[b]thiophene-2-carboxamide | Methoxyphenol | Inhibition | nih.govresearchgate.netnih.gov |
| N-phenylbenzo[b]thiophene-2-carboxamide | 4-Methoxyphenyl | Promotion / Acceleration | nih.govresearchgate.netnih.gov |
| N-phenylbenzo[b]thiophene-2-carboxamide | Unsubstituted Phenyl | Promotion / Acceleration | nih.gov |
Studies on Antimicrobial Efficacy
Benzo[b]thiophene derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective agents. researchgate.netnih.gov
The rise of antimicrobial resistance, particularly in pathogens like Staphylococcus aureus, necessitates the discovery of novel antibiotics. nih.gov Researchers have synthesized and screened various benzo[b]thiophene carboxamide and acylhydrazone derivatives against multidrug-resistant S. aureus (MRSA) strains. researchgate.netnih.govnih.gov
In one study, a series of benzo[b]thiophene-2-carbohydrazide derivatives were evaluated. The screening led to the identification of a potent compound, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, which exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against three different S. aureus strains, including clinically isolated methicillin-resistant and daptomycin-resistant strains. nih.govnih.gov Another study identified a benzo[b]thienoquinolinone derivative with promising activity against S. aureus. uow.edu.au These findings highlight the potential of the benzo[b]thiophene scaffold in combating drug-resistant bacterial infections. researchgate.netnih.gov
**Table 2: Antibacterial Activity of Selected Benzo[b]thiophene Derivatives against *S. aureus***
| Derivative Class | Example Compound | Target Strain(s) | MIC | Reference |
|---|---|---|---|---|
| Benzo[b]thiophene Acylhydrazone | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | MRSA, Daptomycin-Resistant S. aureus | 4 µg/mL | nih.govnih.gov |
| Benzo[b]thienoquinolinone | Compound 92 | Staphylococcus aureus | Promising Activity | uow.edu.au |
Tuberculosis remains a major global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.gov Benzo[b]thiophene-2-carboxylic acid derivatives have been investigated for their efficacy against various mycobacterial strains. nih.govnih.gov
Studies have demonstrated significant activity against the H37Ra strain of M. tuberculosis and against multidrug-resistant strains. nih.govnih.gov One particular compound, 7b, was found to be highly active against MDR-MTB, with MIC values ranging from 2.73 to 22.86 μg/mL. nih.govnih.gov Furthermore, the activity of these compounds was assessed against M. bovis BCG, a surrogate for M. tuberculosis, under both aerobic and oxygen-depleted conditions to mimic latent tuberculosis. Compounds 8c and 8g showed notable activity against dormant M. bovis BCG, with MICs of 0.60 and 0.61 μg/mL, respectively. nih.govnih.gov Molecular docking studies suggest that these compounds may exert their effect by inhibiting the DprE1 enzyme, a crucial component of the mycobacterial cell wall synthesis pathway. nih.govnih.gov
Table 3: Antitubercular Activity of Benzo[b]thiophene Derivatives
| Compound | Target Strain | Condition | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| 7b | MDR-M. tuberculosis H37Ra | Aerobic | 2.73 - 22.86 | nih.govnih.gov |
| 8c | M. bovis BCG | Dormant | 0.60 | nih.govnih.gov |
| 8g | M. bovis BCG | Dormant | 0.61 | nih.govnih.gov |
In addition to antibacterial and antitubercular properties, benzo[b]thiophene derivatives have been explored for their antifungal potential against clinically relevant pathogens. nih.govresearchgate.netnih.gov
Research on di(hetero)arylamine derivatives of the benzo[b]thiophene system has shown activity against a range of fungi, including Candida and Aspergillus species, as well as dermatophytes. researchgate.netnih.gov One of the most active compounds from this class demonstrated a broad spectrum of activity, even against fluconazole-resistant fungi, with particularly low MICs observed for dermatophytes. nih.gov Structure-activity relationship (SAR) studies indicated that hydroxyl groups are crucial for the activity in aryl derivatives. nih.gov Other research has shown that 3-halobenzo[b]thiophenes, particularly those with a cyclohexanol substitution, exhibit antifungal activity against yeast with a MIC of 16 µg/mL. nih.gov
Table 4: Antifungal Activity of Benzo[b]thiophene Derivatives
| Derivative Class | Target Organisms | Key Findings | Reference |
|---|---|---|---|
| Di(hetero)arylamine derivatives | Candida spp., Aspergillus spp., Dermatophytes | Broad-spectrum activity, including against fluconazole-resistant strains. | researchgate.netnih.gov |
| 3-Halobenzo[b]thiophenes | Yeast (C. albicans) | Cyclohexanol-substituted derivatives showed a MIC of 16 µg/mL. | nih.gov |
Antileishmanial Investigations
Research into the antileishmanial properties of benzo[b]thiophene carboxamides has explored various structural analogues. While direct studies on Benzo[B]thiophene-7-carboxamide are not extensively documented in the reviewed literature, investigations into related thiophene-based compounds provide insights into the potential of this chemical class against Leishmania.
One area of research has focused on 5-nitrothiophene-2-carboxamides (5N2Cs). Two such compounds, identified in a high-throughput screening, demonstrated promising antileishmanial activity. dur.ac.uk However, their development was hindered by poor aqueous solubility. Subsequent structure-activity relationship (SAR) studies aimed to optimize the antileishmanial activity and improve physicochemical properties. These studies revealed that the 5-nitrothiophene-2-carboxamide functionality was crucial for activity. Interestingly, the amino thiophene (B33073) portion of the molecule could be replaced with an anthranilamide without loss of efficacy. The introduction of a basic nitrogen, such as a morpholine ring, led to compounds with significantly improved aqueous solubility while retaining potent and selective antileishmanial activity. dur.ac.uk The mechanism of action for this series of compounds is believed to involve bioactivation by a type I nitroreductase in Leishmania. dur.ac.uk
Another study on 2-aminothiophene derivatives has also shown promise for antileishmanial drug design. The bioisosteric replacement of sulfur with selenium in these scaffolds appeared to be favorable, often resulting in compounds with equivalent or superior activity compared to their thiophene counterparts. mdpi.com Modifications at the C-6 position of the tetrahydrocyclobenzo[b]thiophene core with alkyl substituents were found to be tolerable, with some derivatives showing antileishmanial activity with IC50 values below 10 µM. mdpi.com
While these findings are not specific to this compound, they highlight the potential of the broader benzo[b]thiophene carboxamide scaffold as a source of novel antileishmanial agents. Further research is warranted to explore the specific activity of the 7-carboxamide isomer and its derivatives.
Research into Anticancer Potential
The anticancer potential of benzo[b]thiophene carboxamides and their analogues has been a significant area of investigation, with studies demonstrating their ability to inhibit cancer cell growth through various mechanisms.
Several studies have reported the cytotoxic effects of benzo[b]thiophene carboxamide derivatives against a range of human cancer cell lines. For instance, a series of substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamide molecules displayed moderate to good anticancer activity against MCF-7 (breast), HeLa (cervical), A-549 (lung), and Du-145 (prostate) cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range (1.81 to 2.52 μM). eurekaselect.combenthamdirect.com
Similarly, benzo[b]thiophene-6-carboxamide 1,1-dioxide derivatives have been shown to inhibit the growth of HTB-54 (lung), CCRF-CEM (leukemia), and HeLa tumor cell lines at nanomolar concentrations. nih.gov The substitution pattern on the carboxamide group was found to influence cytotoxicity, with hydrophobic substituents generally increasing activity. nih.gov Another study on thiophene carboxamide derivatives, designed as biomimetics of the natural anticancer agent Combretastatin A-4, identified compounds with potent antiproliferative activity against the Hep3B cancer cell line, with IC50 values as low as 5.46 µM. mdpi.comnih.gov
Furthermore, 5-hydroxybenzothiophene derivatives have been investigated as multi-kinase inhibitors with anticancer potential. One hydrazide derivative, in particular, displayed broad-spectrum anticancer activity against HCT-116 (colon), A549 (lung), U87MG (glioblastoma), and HeLa (cervical) cells, with the highest potency observed in U87MG cells (IC50 = 7.2 μM). tandfonline.com The antiproliferative activity of thiophene-based benzothiazole derivatives has also been noted, with one compound exhibiting potent activity against the MCF-7 cell line with an IC50 of 40 nM. nih.gov
These findings collectively underscore the potential of the benzo[b]thiophene carboxamide scaffold as a source of potent inhibitors of cancer cell proliferation.
Table 1: In Vitro Anticancer Activity of Benzo[b]thiophene Carboxamide Analogues
| Compound Class | Cancer Cell Line(s) | Reported Activity (IC50) |
|---|---|---|
| Substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamides | MCF-7, HeLa, A-549, Du-145 | 1.81 to 9.73 μM eurekaselect.combenthamdirect.com |
| Benzo[b]thiophene-6-carboxamide 1,1-dioxides | HTB-54, CCRF-CEM, HeLa | Nanomolar concentrations nih.gov |
| Phenyl-thiophene-carboxamides | Hep3B | 5.46 to >300 µM mdpi.comnih.gov |
| 5-hydroxybenzothiophene hydrazide derivative | U87MG | 7.2 μM tandfonline.com |
| Benzothiophene (B83047) carboxamide chloroaminobenzothiazole | MCF-7 | 40 nM nih.gov |
Beyond inhibiting proliferation, benzo[b]thiophene carboxamide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For example, benzo[b]thiophene-6-carboxamide 1,1-dioxides were found to induce apoptosis in CCRF-CEM leukemia cells in a time- and dose-dependent manner. nih.gov This process was linked to an increase in intracellular reactive oxygen species (ROS), as pretreatment with an antioxidant abrogated the apoptotic effect. nih.gov
Similarly, a study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives identified a compound that induced apoptosis in MCF-7 breast cancer cells, leading to a significant reduction in cell viability. nih.govresearchgate.net The induction of apoptosis by thiophene carboxamide scaffolds has been further supported by the observation of enhanced caspase-3/7 activation in treated cancer cells. mdpi.com
In addition to inducing apoptosis, certain benzo[b]thiophene derivatives have demonstrated the ability to inhibit cancer cell migration and invasion. A study on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives showed that a lead compound significantly inhibited the migration and invasion of MDA-MB-231 breast cancer cells. nih.gov Another 5-hydroxybenzothiophene derivative was also found to inhibit migration in U87MG glioblastoma cells. tandfonline.com
The anticancer effects of benzo[b]thiophene carboxamides can be attributed, in some cases, to their interaction with specific intracellular signaling pathways that are often dysregulated in cancer. One such pathway is the RhoA/ROCK pathway, which plays a crucial role in cell motility and invasion.
Research on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives has demonstrated their ability to target this pathway. A lead compound from this series was shown to inhibit the RhoA/ROCK pathway, as evidenced by the suppression of myosin light chain phosphorylation and the formation of stress fibers in MDA-MB-231 cells. nih.govtandfonline.com This inhibition of the RhoA/ROCK pathway is believed to contribute to the observed reduction in cancer cell migration and invasion. nih.govtandfonline.com
These findings highlight the potential of benzo[b]thiophene carboxamides to act as targeted anticancer agents by modulating key signaling pathways involved in tumor progression.
Enzyme and Receptor Modulatory Investigations
The biological activities of benzo[b]thiophene carboxamides are often mediated through their interaction with specific enzymes and receptors. Investigations have revealed their potential as inhibitors of various enzymes, including those involved in microbial pathogenesis and neurodegenerative diseases.
While specific studies on the inhibition of Oxidosqualene Cyclase by this compound were not prominent in the reviewed literature, the broader class of thiophene and benzo[b]thiophene derivatives has been extensively studied for its inhibitory effects on other enzymes.
DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) , an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis, has been a key target for the development of new anti-tubercular agents. Thiophene-arylamide derivatives have been identified as noncovalent DprE1 inhibitors with potent antimycobacterial activities. acs.org These compounds have shown efficacy against both drug-susceptible and drug-resistant tuberculosis strains. acs.org Similarly, benzothiazolylpyrimidine-5-carboxamides have been designed as selective DprE1 inhibitors, with some derivatives exhibiting significant antitubercular activity. nih.gov
Acetylcholinesterase (AChE) , an enzyme involved in the breakdown of the neurotransmitter acetylcholine, is a target for drugs used to treat Alzheimer's disease. Several studies have reported the AChE inhibitory activity of benzo[b]thiophene derivatives. For instance, a series of 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives were synthesized, and some showed more potent AChE inhibition than the reference drug donepezil. nih.gov Other studies on benzo[b]thiophene-chalcone hybrids and spirooxindole-benzo[b]thiophene-based molecules have also identified compounds with moderate to good AChE inhibitory activity. mdpi.comnih.gov
Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors are a major class of anticancer drugs. Several benzo[b]thiophene carboxamide derivatives have been investigated for their kinase inhibitory potential. A study on 5-hydroxybenzothiophene derivatives identified a hydrazide compound as a potent multi-target kinase inhibitor, with activity against Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A at nanomolar concentrations. tandfonline.comnih.gov Another study focused on thiophene-3-carboxamide derivatives as dual inhibitors of c-Jun N-terminal kinase (JNK), with one benzothiophene-containing compound showing significant improvement in JNK1 kinase inhibitory activity. nih.gov
Table 2: Enzyme Inhibitory Activity of Benzo[b]thiophene Carboxamide Analogues
| Enzyme Target | Compound Class | Reported Activity |
|---|---|---|
| DprE1 | Thiophene-arylamide derivatives | MIC = 0.02–0.12 μg/mL against drug-susceptible TB acs.org |
| Acetylcholinesterase | Tetrahydrobenzo[b]thiophene-3-carboxamide derivative | 60% inhibition (compared to 40% by donepezil) nih.gov |
| Kinases (Clk4, DRAK1, haspin, etc.) | 5-hydroxybenzothiophene hydrazide derivative | IC50 = 11-353.3 nM tandfonline.comnih.gov |
| JNK1 Kinase | Thiophene-3-carboxamide derivative | IC50 = 1.32 μM nih.gov |
G-Protein Coupled Receptor (GPCR) and 7-Transmembrane (7-TM) Receptor Interactions (e.g., 5-HT1A Serotonin Receptors)
Research into the specific interactions of This compound with G-Protein Coupled Receptors (GPCRs), including the 5-HT1A serotonin receptor, is not extensively detailed in the available scientific literature. However, studies on related benzo[b]thiophene derivatives indicate that this class of compounds can interact with GPCRs.
For instance, a series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors. One of the most promising analogues, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed a micromolar affinity (Ki = 2.30 μM) for 5-HT1A sites. google.com
Another study on benzo[b]thiophene derivatives designed with a dual strategy to target 5-HT7 receptors and the serotonin transporter (SERT) also investigated their affinity for 5-HT1A receptors. The pKi values for compounds 9c , 9e , and 8j were found to be 5.5, 6.8, and 7.3, respectively. These findings suggest that the benzo[b]thiophene scaffold can be a basis for ligands targeting various serotonin receptors, although specific data for the 7-carboxamide isomer is lacking.
A patent for benzofuran (B130515) and benzothiophene derivatives as PGE2 receptor modulators, which are GPCRs, has been filed, including compounds based on the benzo[b]thiophene-7-carboxylic acid structure. This suggests potential for related carboxamide derivatives to interact with this receptor class.
Table 1: Affinity of Selected Benzo[b]thiophene Derivatives for the 5-HT1A Receptor
| Compound | pKi Value |
| 9c | 5.5 |
| 9e | 6.8 |
| 8j | 7.3 |
| 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one | Ki = 2.30 μM |
Anti-inflammatory Activity Studies
While specific research on the anti-inflammatory properties of This compound is limited, studies on related compounds suggest that the benzo[b]thiophene carboxamide scaffold possesses anti-inflammatory potential.
A study on substituted bromo-benzothiophene carboxamides demonstrated their ability to attenuate nociception and inflammation. These compounds were found to act by selectively inhibiting cyclooxygenase-2 (COX-2) and disrupting the prostaglandin-E2-dependent positive feedback of COX-2 regulation. This was further supported by a reduction in the levels of cytokines, chemokines, and neutrophil accumulation.
Additionally, a study on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-derived NRF2 activators showed that these compounds exhibited anti-inflammatory activity in lipopolysaccharide-stimulated RAW 264.7 cells. The anti-inflammatory action was associated with their ability to activate NRF2 and reverse the elevated levels of pro-inflammatory cytokines and mediators. These findings indicate that the broader class of benzo[b]thiophene carboxamides holds promise as anti-inflammatory agents, though specific data for the 7-carboxamide isomer is needed.
Research on Antidepressant-like Activities
There is a lack of specific research in the available literature concerning the antidepressant-like activities of This compound . However, broader research into benzo[b]thiophene derivatives has identified potential candidates for new antidepressant drugs.
One study reported on novel benzo[b]thiophene derivatives that were synthesized based on a dual strategy targeting both the 5-HT7 receptor and the serotonin transporter (SERT). Selected compounds from this study, 8j , 9c , and 9e , showed significant antidepressant activity in the forced swimming test after chronic treatment. Notably, compound 9c was effective in reducing immobility time even after acute administration, suggesting a rapid onset of action.
Another study involved the synthesis and evaluation of various benzo[b]thiophene derivatives for their antidepressant and sedative activities, further indicating the potential of this chemical class in the development of new central nervous system agents.
Table 2: Antidepressant Activity of Selected Benzo[b]thiophene Derivatives in the Forced Swimming Test
| Compound | Treatment | Result |
| 8j | Chronic | Significant antidepressant activity |
| 9c | Acute & Chronic | Significant antidepressant activity |
| 9e | Chronic | Significant antidepressant activity |
Other Biological Activities Explored in Benzo[b]thiophene Derivatives (e.g., Anticonvulsant, Antimalarial, Antidiabetic, Anthelmintic, Antioxidant)
While specific data on the following biological activities for This compound is scarce, the broader class of benzo[b]thiophene derivatives has been explored for a variety of therapeutic applications.
Anticonvulsant Activity: Several benzo[b]thiophene derivatives have been synthesized and evaluated for their anticonvulsant properties. For example, new hybrid compounds of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have been investigated for their anticonvulsant and antinociceptive activity. Additionally, various non-nitrogen heterocyclics, including thiophene carboxamide analogues, have shown significant anticonvulsant activity.
Antimalarial Activity: Bromo-benzothiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium asexual blood-stages both in vitro and in vivo. Specifically, 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide was shown to enhance the longevity of P. berghei infected mice. Other research has focused on aminoquinolines coupled to benzothiophene rings, which have shown improved activities against chloroquine-susceptible strains of Plasmodium falciparum. A 1,2,4-triazole-containing carboxamide scaffold has also been identified as a novel antimalarial chemotype.
Antidiabetic Activity: Novel benzo[b]thiophene derivatives have been evaluated for their antidiabetic efficacy as α-amylase inhibitors. In one study, synthesized Schiff bases and 1,3,4-oxadiazole adducts of benzo[b]thiophene-2-carbohydrazide were identified as potential α-amylase inhibitors through molecular docking studies and in vitro inhibitory assays.
Anthelmintic Activity: While specific studies on the anthelmintic activity of this compound are not available, the general class of heterocyclic compounds is a known source of anthelmintic agents.
Antioxidant Activity: A patent application mentions This compound in a list of compounds that may be included in formulations containing antioxidants, but does not provide specific data on its antioxidant activity. Research on tetrahydrobenzo[b]thiophene derivatives has demonstrated their potential as antioxidant agents. Another study on thiophene-2-carboxamide derivatives also explored their antioxidant properties.
Table 3: Summary of Other Biological Activities of Benzo[b]thiophene Derivatives
| Activity | Key Findings for Benzo[b]thiophene Derivatives |
| Anticonvulsant | Hybrid compounds and thiophene carboxamide analogues show activity. |
| Antimalarial | Bromo-benzothiophene carboxamides inhibit Plasmodium growth. |
| Antidiabetic | Derivatives act as α-amylase inhibitors. |
| Anthelmintic | General potential within the broader class of heterocycles. |
| Antioxidant | Tetrahydrobenzo[b]thiophene and thiophene-2-carboxamide derivatives show potential. |
Structure Activity Relationship Sar Studies of Benzo B Thiophene Carboxamides
Impact of Substituent Patterns on Biological Activity
The biological profile of benzo[b]thiophene carboxamides is highly sensitive to the nature and position of substituents on the bicyclic ring system. Variations in substitution can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.
The orientation of the bicyclic aromatic ring system, such as benzofuran (B130515) versus benzo[b]thiophene, has been shown to be a critical determinant of biological activity. researchgate.net Molecular docking studies suggest that this orientation plays a significant role in how these molecules interact with biological targets, potentially influencing their ability to either inhibit or promote processes like Aβ42 aggregation. researchgate.net
Furthermore, the placement of substituents on the benzo[b]thiophene core is vital. For instance, in the development of histone deacetylase (HDAC) inhibitors, substitutions at the C5 and C6 positions were explored. It was found that placing a substituent with a three-atom spacer at the C6-position of the benzo[b]thiophene ring resulted in optimal HDAC1 inhibition and antiproliferative activity. researchgate.net In another study targeting the RhoA/ROCK pathway for anticancer agents, the SAR analysis revealed that a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazol group at the C-5 position enhanced the antiproliferative activity of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives. nih.govresearchgate.net
The table below summarizes the impact of substituent position on the biological activity of selected benzo[b]thiophene derivatives.
Table 1: Influence of Substituent Position on Biological Activity
Specific functional groups are key pharmacophoric elements that dictate the interaction of benzo[b]thiophene carboxamides with their biological targets.
Halogenation: The introduction of halogens onto the benzo[b]thiophene scaffold significantly affects antimicrobial activity. Studies on 3-halobenzo[b]thiophenes revealed that chloro- and bromo-substituents at the C-3 position conferred potent activity against Gram-positive bacteria and Candida albicans. nih.gov In contrast, iodo-substitution at the same position resulted in a loss of inhibitory activity. nih.gov This highlights the specific role of the type of halogen in modulating biological effects. For example, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes showed a low minimum inhibitory concentration (MIC) of 16 µg/mL against several pathogens. nih.govresearchgate.net
Position of Carboxamide: The location of the carboxamide group on the thiophene (B33073) ring is critical for activity. In a study on JNK1 inhibitors, moving the carboxamide group from the 3-position to the 5-position of the thiophene ring led to a complete loss of inhibitory activity. nih.gov This indicates that the spatial arrangement of the carboxamide is essential for proper binding to the target enzyme.
Arylpiperazine Moiety: The incorporation of an arylpiperazine moiety is a common strategy in CNS drug design. A series of 4,7-dimethoxy-N-{2-[(4-aryl-1-piperazinyl) methyl]phenyl}benzo[b]thiophene-2-carboxamides were synthesized as potential 5-HT1A receptor ligands. uchile.cl These hybrid molecules, which connect the benzo[b]thiophene carboxamide core to an arylpiperazine unit via a benzylic spacer, are being investigated for their potential in treating conditions like anxiety and depression. uchile.cl
The table below details the influence of specific functional groups on the activity of benzo[b]thiophene carboxamides.
Table 2: Role of Specific Functional Groups in Biological Activity
Stereochemical Considerations in Pharmacological Profiles of Analogues
Stereochemistry plays a pivotal role in the pharmacological profiles of chiral drug molecules, as different stereoisomers can exhibit distinct binding affinities, efficacies, and metabolic stabilities. While specific studies on the stereochemistry of Benzo[b]thiophene-7-carboxamide are not extensively detailed in the provided context, the principles are well-established in related scaffolds. For instance, in the development of T-type calcium channel blockers based on a benzodiazepine (B76468) scaffold, the reduction of an imine intermediate could be controlled to produce either a 1:1 mixture of cis- and trans-isomers (using sodium borohydride) or almost exclusively the cis-isomer (via hydrogenation). acs.org This stereochemical control is fundamental, as the different spatial arrangements of the substituents in cis and trans isomers would lead to different interactions with the chiral environment of a receptor binding pocket. In the context of benzo[b]thiophene carboxamides, any chiral centers, whether on the core or on its substituents, would necessitate separate synthesis and evaluation of the individual enantiomers or diastereomers to fully elucidate the SAR and identify the most active and safe isomer. sigmaaldrich.cn
Strategies for Lead Compound Development and Analog Library Generation
The development of lead compounds and the generation of analog libraries are systematic processes aimed at optimizing the therapeutic potential of a hit compound. This involves creating a diverse set of related molecules to explore the SAR and improve properties like potency, selectivity, and pharmacokinetics.
Several strategies are employed for benzo[b]thiophene carboxamides:
Scaffold Combination: One approach involves combining the benzo[b]thiophene nucleus with other pharmacologically relevant functional groups. For example, to develop new antibiotics against multidrug-resistant Staphylococcus aureus, a library of compounds was created by joining substituted benzo[b]thiophene-2-carboxylic hydrazides with various aromatic or heteroaromatic aldehydes, forming acylhydrazone derivatives. nih.gov
Structural Modification of a Hit: Starting from a hit compound, often identified through screening, targeted structural modifications are made to enhance activity and reduce side effects. In one instance, a hit compound from a virtual screen was structurally modified, leading to the discovery of a potent benzo[b]thiophene-2-carboxamide (B1267583) analog with significant analgesic effects and reduced constipation compared to traditional opioids. nih.gov
Systematic Derivatization: A core scaffold can be systematically derivatized to explore a wide chemical space. For instance, various dialkylaminoethyl benzo[b]thiophene-3-carboxylates, N-(2-dialkylaminoethyl)benzo[b]thiophene-3-carboxamides, and related carbamates and ureas were prepared from benzo[b]thiophene-3-carboxylic acid to test for local anesthetic, anticholinergic, and antihistaminic activities. nih.gov This strategy allows for the discovery of multiple biological activities from a single privileged scaffold.
The generation of such analog libraries is facilitated by efficient and flexible synthetic routes that allow for the introduction of diversity at various points in the molecule. nih.govnih.gov
The table below outlines various strategies for lead development.
Table 3: Strategies for Lead Compound and Analog Library Development
Advanced Research Applications and Future Perspectives for Benzo B Thiophene 7 Carboxamide
Development as Chemical Probes and Pharmacological Tools for Biological Pathway Elucidation
The benzo[b]thiophene carboxamide scaffold has proven to be a fertile ground for the discovery of potent and selective modulators of key biological targets. These molecules serve as invaluable pharmacological tools for dissecting complex cellular signaling pathways. Although research has historically focused on the 2- and 3-carboxamide isomers, the findings provide a strong rationale for exploring the 7-carboxamide variant for similar applications.
Derivatives of benzo[b]thiophene carboxamide have been successfully developed as inhibitors for several enzyme and receptor families:
Kinase Inhibition: Novel benzo[b]thiophene-3-carboxamide (B1297106) derivatives have been identified as potent, low molecular weight inhibitors of Aurora kinases A and B, which are crucial regulators of cell division. nih.gov The most effective compounds in this series inhibit these kinases in the nanomolar range and have been shown to block cytokinesis and induce apoptosis in cancer cell lines, demonstrating their potential for elucidating the roles of these kinases in oncology. nih.gov
GPCR Modulation: In the realm of G-protein coupled receptors, benzo[b]thiophene-2-carboxamides have emerged as a new class of opioid receptor agonists. nih.gov One such racemic compound was found to be a potent analgesic that activates the mu-opioid receptor, offering a new structural scaffold for developing pain therapeutics with potentially reduced side effects like constipation. nih.gov
Amyloid Aggregation Modulation: N-phenylbenzo[b]thiophene-2-carboxamide derivatives have been designed as modulators of Amyloid Beta (Aβ42) aggregation, a key pathological process in Alzheimer's disease. researchgate.net Depending on their substitution patterns, these compounds can either inhibit or accelerate Aβ42 fibrillogenesis, making them powerful chemical probes to study the mechanisms of protein misfolding and aggregation in neurodegenerative disorders. researchgate.net
Metastasis Pathway Inhibition: Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, featuring a carboxamide at the C-3 position, have been synthesized to target the RhoA/ROCK pathway, which is instrumental in tumor growth and metastasis. nih.govnih.gov Specific compounds from this class significantly inhibit the proliferation, migration, and invasion of cancer cells, confirming their utility in studying and potentially targeting cancer metastasis. nih.govnih.gov
The success of these related isomers strongly suggests that Benzo[b]thiophene-7-carboxamide derivatives could be developed into novel probes and tools for an array of other biological pathways, leveraging the unique electronic and steric properties conferred by the C-7 substitution pattern.
Table 1: Examples of Benzo[b]thiophene Carboxamide Derivatives as Pharmacological Tools
| Compound Class | Target/Pathway | Application | Reference |
|---|---|---|---|
| Benzo[b]thiophene-3-carboxamides | Aurora Kinases A & B | Elucidation of cell division regulation, potential anticancer agents. | nih.gov |
| Benzo[b]thiophene-2-carboxamides | Mu-Opioid Receptor | Studying pain signaling pathways, development of novel analgesics. | nih.gov |
| N-phenylbenzo[b]thiophene-2-carboxamides | Aβ42 Aggregation | Investigating mechanisms of Alzheimer's disease pathology. | researchgate.net |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxides | RhoA/ROCK Pathway | Probing cancer cell migration and metastasis. | nih.govnih.gov |
Exploration in Advanced Materials Science
The unique aromatic and electronic properties of the benzo[b]thiophene core make it a valuable building block in materials science. chemimpex.com The 7-carboxaldehyde, a direct synthetic precursor to the 7-carboxamide, is already utilized in several advanced material applications, indicating a clear path for the integration of this compound into these fields. chemimpex.com
The fused-ring structure of benzo[b]thiophene provides the necessary π-conjugation for charge transport, a critical feature for organic electronic materials. Its derivatives are investigated for use in:
Organic Semiconductors: The electronic properties of Benzo[b]thiophene-7-carboxaldehyde make it a valuable component in the development of organic semiconductors, which are essential for creating flexible electronics and next-generation solar cells. chemimpex.com The introduction of the carboxamide group at the 7-position could further modulate the electronic energy levels (HOMO/LUMO) and intermolecular packing, potentially enhancing charge mobility and device performance.
Fluorescent Dyes: The scaffold is also used to produce fluorescent dyes. chemimpex.com These dyes are crucial for applications in biological imaging and diagnostics, where they help to visualize cellular structures with high contrast. chemimpex.com The carboxamide functional group can act as a handle for further chemical modification, allowing for the fine-tuning of photophysical properties such as absorption/emission wavelengths, quantum yield, and Stokes shift.
The incorporation of robust aromatic heterocycles like benzo[b]thiophene into polymer backbones or as pendant groups can significantly enhance the material's properties.
Property Enhancement: Benzo[b]thiophene-7-carboxaldehyde is incorporated into polymer formulations to improve their thermal and mechanical stability. chemimpex.com The rigid, planar structure of the benzo[b]thiophene unit can increase the glass transition temperature and modulus of the resulting polymer.
Functional Polymers: The carboxamide group in this compound offers a site for polymerization or grafting onto existing polymer chains. This could lead to the creation of functional polymers with tailored optical or electronic properties, such as those used for nonlinear optical applications. epo.org
Strategies for Optimizing Bioavailability and Target Specificity in Future Research
A primary challenge in translating a promising bioactive compound into a viable drug candidate is the optimization of its pharmacokinetic and pharmacodynamic properties. For future research on this compound derivatives, a multi-pronged strategy is essential.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core is crucial. As seen with the 3-carboxamide inhibitors of the RhoA/ROCK pathway, the nature of the carboxamide group and substitutions on the benzo[b]thiophene ring dramatically influence activity. nih.gov A similar SAR exploration for the 7-carboxamide isomer would be necessary to maximize potency and selectivity for a given biological target.
Improving Physicochemical Properties: Oral bioavailability and CNS penetration are often governed by properties like lipophilicity (LogP), solubility, and polar surface area. Research on benzo[b]thiophene-chalcone hybrids has shown that scaffold modification can be used to enhance properties required for crossing the blood-brain barrier. nih.gov For this compound, medicinal chemists can introduce polar or ionizable groups to improve solubility or fine-tune lipophilicity to balance membrane permeability with aqueous solubility, thereby optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Prodrug and Bioisosteric Replacement Strategies: If the parent molecule suffers from poor bioavailability, a prodrug approach could be implemented. This involves masking the carboxamide or other functional groups with a labile moiety that is cleaved in vivo to release the active drug. Additionally, bioisosteric replacement of the carboxamide group with other hydrogen-bonding functionalities could be explored to improve metabolic stability or target interactions without losing the key binding features.
Integration of In Silico and In Vitro Methodologies for Rational Drug Design
Modern drug discovery relies heavily on the synergy between computational (in silico) and experimental (in vitro) methods to accelerate the design-make-test-analyze cycle. This integrated approach is particularly well-suited for exploring the potential of the this compound scaffold.
Molecular Docking: As demonstrated in the development of inhibitors for the RhoA/ROCK pathway and Aβ42 aggregation modulators, molecular docking is a powerful tool for predicting the binding poses of ligands within a target's active site. researchgate.netnih.gov This allows researchers to prioritize which this compound derivatives to synthesize, focusing on those predicted to have the most favorable interactions. researchgate.net
Quantum Mechanics (DFT): Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, molecular electrostatic potential, and frontier molecular orbitals (HOMO/LUMO) of the compounds. bohrium.comresearchgate.net This information is critical for understanding reactivity and intermolecular interactions, which govern both biological activity and material properties. researchgate.net
ADME/T Prediction: In silico models are now routinely used to predict the ADME and toxicity profiles of virtual compounds before they are synthesized. researchgate.net This allows for the early deselection of candidates likely to fail due to poor pharmacokinetics or toxicity, saving significant time and resources. researchgate.net
Integrated Workflow: A rational design strategy would begin with a virtual library of this compound derivatives. These would be screened in silico using docking and ADME models. The most promising candidates would then be synthesized and evaluated in in vitro biological assays. bohrium.com The experimental results would then be used to refine the computational models, creating a feedback loop that leads to the rational optimization of lead compounds. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzo[B]thiophene-7-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via cyclization of substituted thiophene precursors or through Pd-catalyzed cross-coupling reactions. For example, analogous benzamide derivatives are synthesized using carbodiimide-mediated coupling of carboxylic acids with amines under anhydrous conditions . Key variables include solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄). Monitor reaction progress via TLC or HPLC, and optimize purification using column chromatography with gradient elution (hexane/ethyl acetate).
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze ¹H/¹³C NMR to confirm substitution patterns on the benzothiophene core. For example, the carboxamide proton typically appears as a singlet near δ 8.5–9.0 ppm .
- HRMS : Validate molecular weight with high-resolution mass spectrometry (ESI+ mode).
- FTIR : Confirm the presence of amide C=O stretches (~1650–1680 cm⁻¹) and thiophene C-S vibrations (~680–750 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting spectral data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in NMR or MS data often arise from impurities, tautomerism, or solvent effects. For example, carboxamide tautomerization in DMSO-d₆ may shift proton signals. To address this:
- Perform solvent-switching experiments (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-dependent shifts.
- Use 2D NMR (COSY, HSQC) to map coupling patterns and assign ambiguous signals .
- Cross-validate with computational methods (DFT calculations) to predict NMR shifts and compare with experimental data .
Q. What strategies optimize the pharmacological activity of this compound analogs?
- Methodological Answer : To enhance bioactivity:
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., electron-withdrawing groups at the 3-position of the thiophene ring) and assess binding affinity using in vitro assays (e.g., enzyme inhibition or receptor-binding studies) .
- Metabolic Stability : Introduce fluorinated or methyl groups to block metabolic hotspots. For example, 2,6-difluoro analogs show improved plasma stability in pharmacokinetic studies .
- Crystallography : Co-crystallize active analogs with target proteins (e.g., kinases) to identify critical binding interactions and guide rational design .
Q. How should researchers address contradictory results in cytotoxicity studies of this compound derivatives?
- Methodological Answer : Inconsistent cytotoxicity data may stem from assay variability or compound solubility. Mitigate this by:
- Standardizing assay protocols (e.g., MTT vs. ATP-based luminescence) and cell lines (e.g., HepG2 vs. HEK293).
- Pre-treating compounds with DMSO (≤0.1% v/v) to ensure solubility and avoid false negatives.
- Validating results across multiple replicates and independent labs, as done for benzo[a]pyrene toxicity studies .
Q. What analytical methods are suitable for quantifying this compound in complex matrices?
- Methodological Answer : For environmental or biological samples:
- HPLC-FLD : Use fluorescence detection (λ_ex 280 nm, λ_em 350 nm) with a C18 column and isocratic elution (acetonitrile/water, 60:40) for high sensitivity .
- LC-MS/MS : Employ MRM (multiple reaction monitoring) modes for selective quantification in low-concentration samples (LOQ < 1 ng/mL) .
- QA/QC : Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
